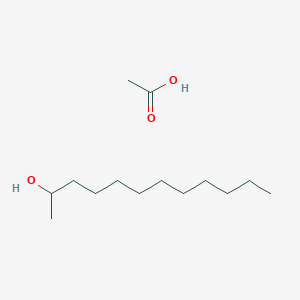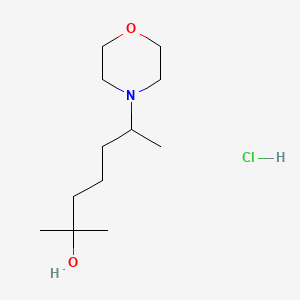
alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a pentanol chain, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride typically involves multiple steps, including the formation of the morpholine ring and the subsequent attachment of the pentanol chain and methyl groups. Common synthetic routes may include:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Attachment of the Pentanol Chain: The pentanol chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the morpholine ring.
Introduction of Methyl Groups: Methyl groups can be added via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the pentanol chain is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites or allosteric sites.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Involvement in metabolic or signaling pathways, affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Alpha,alpha,epsilon-Trimethyl-4-morpholinepentanol hydrochloride can be compared with other similar compounds, such as:
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Pentanol Derivatives: Compounds with similar pentanol chains but different ring structures.
Methylated Compounds: Compounds with multiple methyl groups but different core structures.
Unique Features
Structural Complexity: The combination of a morpholine ring, pentanol chain, and multiple methyl groups makes it unique.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.
List of Similar Compounds
- Morpholine
- Pentanol
- Trimethylamine
- N-Methylmorpholine
Propiedades
Número CAS |
37096-91-6 |
|---|---|
Fórmula molecular |
C12H26ClNO2 |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
2-methyl-6-morpholin-4-ylheptan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-11(5-4-6-12(2,3)14)13-7-9-15-10-8-13;/h11,14H,4-10H2,1-3H3;1H |
Clave InChI |
RNGLWEZAGXCOFC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C)(C)O)N1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


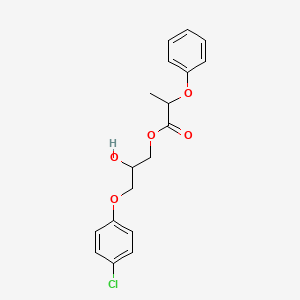
![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

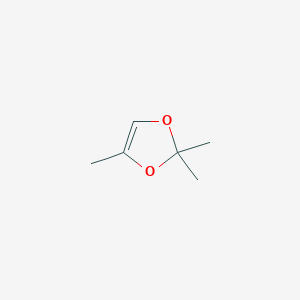

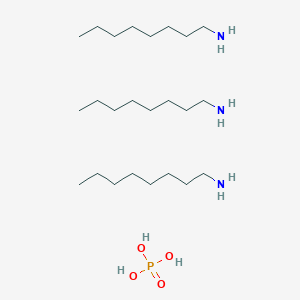
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)


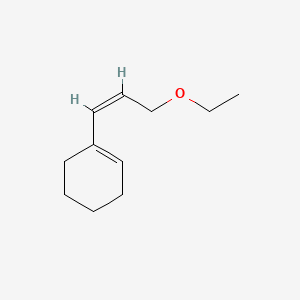
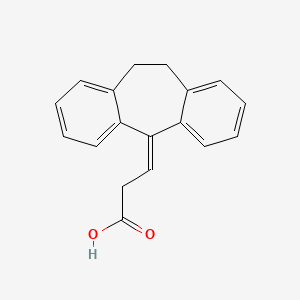
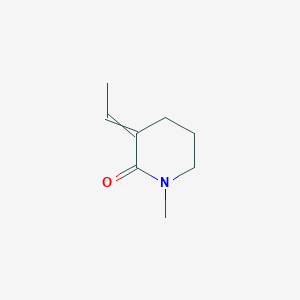
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
